molecular formula C10H8NNaO9S3 B12672978 8-Aminonaphthalene-1,3,5-trisulphonic acid, sodium salt CAS No. 94349-55-0

8-Aminonaphthalene-1,3,5-trisulphonic acid, sodium salt

Cat. No.: B12672978
CAS No.: 94349-55-0
M. Wt: 405.4 g/mol
InChI Key: KBCBAMJMDVZXNT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Aminonaphthalene-1,3,5-trisulphonic acid, sodium salt typically involves the sulfonation of naphthalene derivatives followed by amination. The reaction conditions often include the use of sulfuric acid and sodium nitrite, followed by neutralization with sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound involve large-scale sulfonation and amination processes, ensuring high purity and yield. The use of continuous flow reactors and advanced purification techniques like crystallization and filtration are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Aminonaphthalene-1,3,5-trisulphonic acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Aminonaphthalene-1,3,5-trisulphonic acid, sodium salt is widely used in scientific research due to its unique properties:

Mechanism of Action

The compound exerts its effects primarily through its fluorescence properties. The primary amino group reacts with the reducing end of carbohydrates, forming a Schiff base, which can then be reduced to a secondary amine. This reaction is acid-catalyzed and can proceed at neutral pH, preserving the integrity of sensitive bonds in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 8-Aminonaphthalene-1,3,6-trisulfonic acid, disodium salt
  • 8-Aminonaphthalene-1,3,7-trisulfonic acid, disodium salt

Uniqueness

8-Aminonaphthalene-1,3,5-trisulphonic acid, sodium salt is unique due to its specific sulfonation pattern, which provides distinct fluorescence properties and reactivity compared to its isomers. Its high Stokes shift and ability to form stable Schiff bases make it particularly valuable in biological and chemical research .

Properties

CAS No.

94349-55-0

Molecular Formula

C10H8NNaO9S3

Molecular Weight

405.4 g/mol

IUPAC Name

sodium;5-amino-4,8-disulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO9S3.Na/c11-7-1-2-8(22(15,16)17)6-3-5(21(12,13)14)4-9(10(6)7)23(18,19)20;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);/q;+1/p-1

InChI Key

KBCBAMJMDVZXNT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

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